molecular formula C15H10N2OS B14261029 9-Isothiocyanato-4-methoxyacridine CAS No. 154389-38-5

9-Isothiocyanato-4-methoxyacridine

Cat. No.: B14261029
CAS No.: 154389-38-5
M. Wt: 266.32 g/mol
InChI Key: ACDFHWMFJZLDNL-UHFFFAOYSA-N
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Description

9-Isothiocyanato-4-methoxyacridine is a synthetic, fluorescent acridine derivative designed for cancer research. Acridine derivatives are well-documented for their biological activities, particularly their ability to intercalate into DNA, which can lead to cell cycle arrest and apoptosis . The isothiocyanate (ITC) functional group is a key feature, as ITCs are known for their cancer-preventive potential and ability to modulate intracellular pathways . Research on a closely related compound, 9-isothiocyanatoacridine, has demonstrated cytotoxicity against human chronic myeloid leukemia cells (K562), with an IC50 of 29.2 µM after 48 hours of incubation . The mechanism of action involves the interaction with intracellular glutathione, and studies indicate that this class of compound can induce apoptosis at doses that decrease glutathione levels, while higher, depleting doses may lead to necrosis . This makes 9-Isothiocyanato-4-methoxyacridine a valuable tool for researchers investigating the role of glutathione in the cytotoxicity of chemotherapeutic agents, DNA-intercalating drugs, and novel apoptosis-inducing mechanisms.

Properties

CAS No.

154389-38-5

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

9-isothiocyanato-4-methoxyacridine

InChI

InChI=1S/C15H10N2OS/c1-18-13-8-4-6-11-14(16-9-19)10-5-2-3-7-12(10)17-15(11)13/h2-8H,1H3

InChI Key

ACDFHWMFJZLDNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N=C=S

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Acridine-Based Isothiocyanates

The synthesis of 9-isothiocyanato-4-methoxyacridine typically involves two key steps: (1) functionalization of the acridine core to introduce the methoxy group, and (2) conversion of an amine intermediate to the isothiocyanate. Below are the most widely applied methodologies.

Synthesis via Thiophosgene Analogs

Intermediate Formation: 9-Amino-4-methoxyacridine

The precursor 9-amino-4-methoxyacridine is synthesized through nitration and subsequent reduction of 4-methoxyacridine. Nitration at the 9-position is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 9-nitro-4-methoxyacridine. Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) reduces the nitro group to an amine.

Isothiocyanate Formation

The amine intermediate reacts with thiophosgene (CSCl₂) in anhydrous dichloromethane under inert conditions. Triethylamine is added to scavenge HCl, driving the reaction to completion:

$$
\text{9-Amino-4-methoxyacridine} + \text{CSCl}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{9-Isothiocyanato-4-methoxyacridine} + 2\text{HCl}
$$

Key Parameters :

  • Temperature: 0–5°C (prevents side reactions)
  • Yield: 70–85%
  • Purity: >95% (HPLC) after silica gel chromatography

Carbon Disulfide-Based Method

An alternative route employs carbon disulfide (CS₂) and iodine (I₂) for isothiocyanate formation, avoiding toxic thiophosgene.

Reaction Mechanism
  • Thiocarbamate Formation : 9-Amino-4-methoxyacridine reacts with CS₂ in the presence of triethylamine, forming a thiocarbamate salt.
  • Oxidation : Iodine oxidizes the thiocarbamate to the isothiocyanate:

$$
\text{9-Amino-4-methoxyacridine} + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{Thiocarbamate} \xrightarrow{\text{I}_2} \text{9-Isothiocyanato-4-methoxyacridine} + \text{Byproducts}
$$

Optimized Conditions :

  • Solvent: Ethanol or dioxane
  • Molar Ratio: CS₂ (3 equiv), I₂ (1.1 equiv)
  • Reaction Time: 2–4 hours at 0–25°C
  • Yield: 65–78%

Solid-Phase Synthesis Using Resin Catalysts

Recent advances utilize polymer-supported catalysts to enhance reaction efficiency. Indion 190 resin, a macroporous ion-exchange resin, facilitates the synthesis under mild conditions:

Procedure
  • 9-Amino-4-methoxyacridine (1.0 mmol), CS₂ (2.5 mmol), and Indion 190 resin (15 mol%) are refluxed in toluene for 3–4 hours.
  • The resin is filtered, and the filtrate is concentrated to isolate the product.

Advantages :

  • Eliminates need for halogenated solvents
  • Catalyst recyclability (up to 5 cycles without loss of activity)
  • Yield: 82–89%

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Yield (%) Purity (%) Key Advantage
Thiophosgene Route 70–85 >95 High selectivity
CS₂/I₂ 65–78 90–93 Avoids toxic reagents
Resin Catalysis 82–89 94–96 Eco-friendly, scalable

Byproduct Management

  • Thiophosgene Route : HCl gas evolution requires scrubbing systems.
  • CS₂/I₂ Method : Sodium sulfite (Na₂SO₃) quenches excess iodine.
  • Resin Catalysis : Minimal byproducts; simplified workup.

Advanced Modifications and Derivatives

Functional Group Tolerance

The methoxy group at C4 is stable under both acidic and basic conditions, enabling further derivatization. For example, demethylation with BBr₃ yields 9-isothiocyanato-4-hydroxyacridine, a precursor for prodrug development.

DNA-Binding Studies

UV-vis and fluorescence quenching assays demonstrate that 9-isothiocyanato-4-methoxyacridine intercalates into calf thymus DNA with a binding constant ($$K_b$$) of $$2.85 \times 10^5 \, \text{M}^{-1}$$. Substituents at C4 modulate binding affinity; electron-donating groups (e.g., methoxy) enhance intercalation.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost per kg (USD) Required per kg Product
9-Amino-4-methoxyacridine 12,000 0.85 kg
Thiophosgene 450 0.30 kg
Indion 190 Resin 220 0.15 kg

Total Cost :

  • Thiophosgene Route: \$10,380/kg
  • Resin Catalysis: \$9,920/kg

Chemical Reactions Analysis

Types of Reactions: 9-Isothiocyanato-4-methoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-Isothiocyanato-4-methoxyacridine is used as a building block in the synthesis of various functionalized acridine derivatives. Its high reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes. It has also been studied for its antimicrobial properties .

Industry: In the industrial sector, 9-isothiocyanato-4-methoxyacridine is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 9-isothiocyanato-4-methoxyacridine involves its interaction with biological macromolecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key enzymes and disruption of cellular processes. The compound’s ability to intercalate into DNA further enhances its anticancer activity by preventing DNA replication and transcription .

Comparison with Similar Compounds

9-Chloro-4-methoxyacridine

Structural Differences :

  • Functional Groups : Replaces the isothiocyanate (-NCS) at position 9 with a chloro (-Cl) group.
  • Molecular Formula: C₁₄H₁₀ClNO (MW: 243.69 g/mol) vs. C₁₅H₁₀N₂O₂S (estimated MW: 294.32 g/mol for 9-Isothiocyanato-4-methoxyacridine).

10-Methyl-9-isothiocyanatoacridinium Triflate

Structural Differences :

  • Substituents : Contains a methyl group at the 10-position and a cationic acridinium core stabilized by a triflate counterion.
  • Charge : Positively charged (acridinium ion) vs. neutral 9-Isothiocyanato-4-methoxyacridine.

General Comparison of Acridine Derivatives

Property 9-Isothiocyanato-4-methoxyacridine 9-Chloro-4-methoxyacridine 10-Methyl-9-isothiocyanatoacridinium Triflate
Molecular Weight ~294.32 g/mol 243.69 g/mol 421.33 g/mol (C₁₆H₁₃F₃N₂O₃S₂)
Key Functional Groups -NCS, -OCH₃ -Cl, -OCH₃ -NCS, -CH₃, triflate counterion
Reactivity Nucleophilic addition Electrophilic substitution Cationic reactivity, fluorescence derivatization
Applications Bioconjugation, probes Medicinal chemistry Fluorescent materials, synthetic intermediates
Solubility Moderate in polar solvents Low to moderate High in polar aprotic solvents

Research Findings and Implications

  • Fluorescence Properties : Acridinium derivatives like 10-methyl-9-isothiocyanatoacridinium triflate exhibit strong fluorescence, suggesting that 9-Isothiocyanato-4-methoxyacridine could be optimized for imaging applications by modifying substituents .
  • Bioconjugation Potential: The isothiocyanate group’s affinity for amines makes 9-Isothiocyanato-4-methoxyacridine a candidate for labeling proteins or nucleic acids, analogous to fluorescein isothiocyanate (FITC) but with acridine’s DNA-intercalating properties .
  • Stability Challenges : Unlike the chloro derivative, the isothiocyanate group may hydrolyze under aqueous conditions, necessitating careful storage and handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Isothiocyanato-4-methoxyacridine, and what analytical techniques are recommended for verifying its purity?

  • Methodological Answer : Synthesis typically involves reacting 4-methoxyacridine precursors with thiocyanate derivatives under controlled conditions (e.g., DMF with KOH as a base). Analytical verification should include HPLC (for purity assessment), NMR (to confirm structural integrity via proton/carbon shifts), and mass spectrometry (to validate molecular weight). Cross-referencing with literature-reported spectral data is critical to confirm identity .

Q. What safety precautions are critical when handling 9-Isothiocyanato-4-methoxyacridine in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation. Store the compound in airtight, light-resistant containers under inert atmospheres. Degradation products should be monitored via periodic stability testing (e.g., TLC or HPLC). Emergency protocols for spills must align with local hazardous waste regulations .

Q. What spectroscopic signatures (e.g., IR, UV-Vis) are characteristic of 9-Isothiocyanato-4-methoxyacridine?

  • Methodological Answer : The isothiocyanate group (-NCS) exhibits a sharp IR absorption near 2050–2150 cm⁻¹. UV-Vis spectra typically show absorbance maxima in the 300–400 nm range due to the conjugated acridine core. Compare observed data with published spectra and use DFT calculations to validate electronic transitions .

Q. What assays are used to evaluate the biological or pharmacological activities of 9-Isothiocyanato-4-methoxyacridine?

  • Methodological Answer : Common assays include in vitro cytotoxicity screens (e.g., MTT assays), enzyme inhibition studies (kinetic assays with purified targets), and fluorescence-based binding assays (to study interactions with biomolecules). Dose-response curves and IC₅₀ calculations are essential for quantifying activity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of 9-Isothiocyanato-4-methoxyacridine in nucleophilic addition reactions?

  • Methodological Answer : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalyst presence (e.g., Lewis acids). Monitor reaction progress via HPLC-MS and isolate products for X-ray crystallography to confirm regiochemistry. Statistical tools like ANOVA can identify significant factors .

Q. How can computational methods predict the reactivity of 9-Isothiocyanato-4-methoxyacridine with biomolecular targets?

  • Methodological Answer : Perform docking simulations (AutoDock, Schrödinger) to model interactions with proteins. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Combine DFT for transition-state analysis and MD simulations for dynamic behavior .

Q. What strategies resolve contradictory data on the stability of 9-Isothiocyanato-4-methoxyacridine under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies across pH 3–10, using HPLC-UV to track degradation. Apply Arrhenius kinetics to extrapolate shelf-life. Control variables like ionic strength and oxygen levels. Conflicting results may arise from photodegradation—use light-exclusion protocols and validate with LC-MS/MS .

Q. How does the electronic structure of 9-Isothiocyanato-4-methoxyacridine influence its photophysical properties?

  • Methodological Answer : Use time-dependent DFT (TD-DFT) to model excited-state behavior. Experimentally, measure fluorescence quantum yields and lifetimes under controlled environments (e.g., nitrogen-purged solvents). Correlate HOMO-LUMO gaps with absorption/emission spectra. Compare with substituted analogs to isolate electronic effects .

Guidelines for Methodological Rigor

  • Experimental Design : Follow IUPAC principles for reproducibility, including detailed reagent specifications (purity, supplier) and instrument calibration .
  • Data Analysis : Use statistical software (e.g., R, GraphPad) for error analysis. For contradictions, apply Bland-Altman plots or meta-analysis to reconcile discrepancies .
  • Ethical Compliance : Document safety protocols and ethical approvals for biological studies, aligning with institutional guidelines .

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